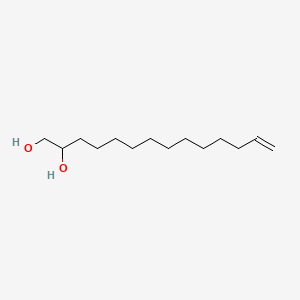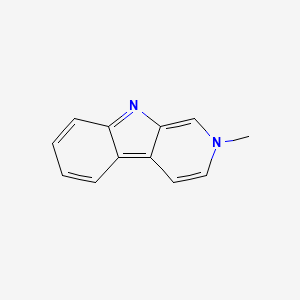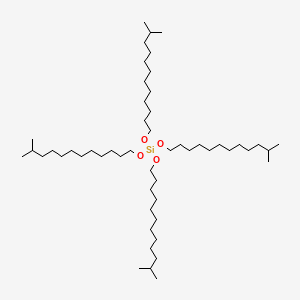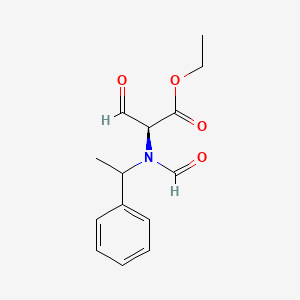
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is an organic compound with a complex structure that includes an ethyl ester, a formyl group, a keto group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alaninate Backbone: The starting material, alanine, is esterified with ethanol in the presence of an acid catalyst to form ethyl alaninate.
Introduction of the Phenylethyl Group: The ethyl alaninate is then reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Formylation: The resulting compound is treated with formic acid or a formylating agent such as formic anhydride to introduce the formyl group.
Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the keto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The keto group in this compound can undergo further oxidation to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate involves its interaction with specific molecular targets. The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate can be compared with similar compounds such as:
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate: Similar structure but with a glycine backbone instead of alanine.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate: Similar structure but with a valine backbone.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-leucinate: Similar structure but with a leucine backbone.
The uniqueness of this compound lies in its specific combination of functional groups and the alanine backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
83763-26-2 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |
InChI Key |
KYSCKCJIGHCXMO-YUZLPWPTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


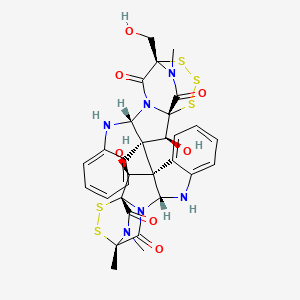
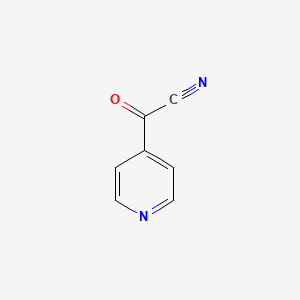

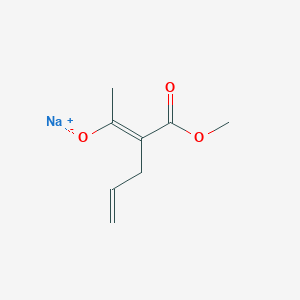
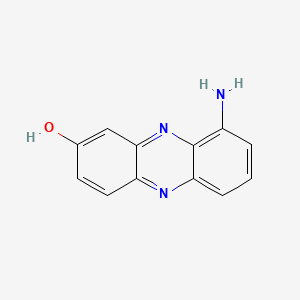
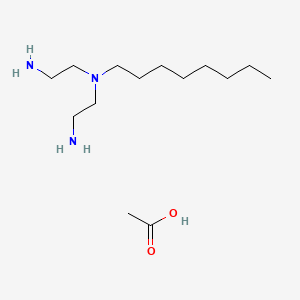


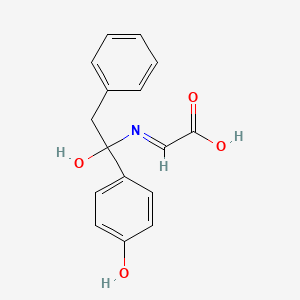
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
